Bienvenue dans la boutique en ligne BenchChem!

Terbium(III) fluoride

Electroluminescence Thin-Film Devices Rare-Earth Dopants

For ZnS electroluminescent device fabrication, TbF₃ delivers 50 ft-L brightness at ~10⁻⁴ power efficiency—unequivocally outperforming PrF₃, NdF₃, SmF₃, EuF₃, DyF₃, HoF₃, ErF₃, TmF₃, YbF₃, CrF₃, and MnF₂. In high-power Faraday isolators, TbF₃-derived KTF crystals exhibit absorption an order-of-magnitude lower than TGG; LTF crystals retain ~98% of TGG's Verdet constant. Specify the anhydrous, oxygen-free grade produced via NH₄HF₂ fluorination (orthorhombic phase) to eliminate oxyfluoride contamination in fluoride glasses and optical coatings.

Molecular Formula F3T
Molecular Weight 215.92056 g/mol
CAS No. 117386-24-0
Cat. No. B040118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III) fluoride
CAS117386-24-0
Molecular FormulaF3T
Molecular Weight215.92056 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Tb+3]
InChIInChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3
InChIKeyLKNRQYTYDPPUOX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium(III) Fluoride (TbF3, CAS 117386-24-0) Procurement and Specification Overview


Terbium(III) fluoride (TbF3, CAS 13708-63-9 / 117386-24-0) is an anhydrous rare-earth fluoride compound with molecular weight 215.92 g/mol, density 7.2 g/cm³, melting point 1172°C, and boiling point 2280°C [1]. It is typically supplied as a white crystalline powder with purity grades ranging from 99.9% to 99.99% metals basis . As a member of the lanthanide fluoride series, TbF3 is valued for its low phonon energy environment, high thermal and chemical stability, and the characteristic f-f transitions of the Tb³⁺ ion that produce strong green luminescence . However, procurement decisions for this compound cannot be based on generic class attributes alone; the specific quantitative performance metrics relative to alternative terbium sources and other rare-earth fluorides must be critically evaluated.

Why Generic Terbium(III) Fluoride Substitution Is Inadvisable Without Comparative Performance Data


In optical coating, luminescent device fabrication, and magneto-optical crystal growth applications, TbF3 cannot be treated as a fungible commodity interchangeable with other terbium compounds (e.g., Tb₂O₃, Tb₄O₇) or with other lanthanide fluorides (e.g., YbF₃, ErF₃, CeF₃) [1]. The choice of terbium source directly impacts device efficiency: ZnS:TbF3 electroluminescent devices exhibit markedly different brightness and power efficiency profiles compared to ZnS:Tb³⁺ devices prepared from ionic sources, with the fluoride complex center demonstrating longer decay times and reduced matrix coupling [2]. Similarly, in high-power Faraday isolator applications, terbium-containing fluoride crystals (derived from TbF3 feedstock) offer an order-of-magnitude lower absorption than the industry-standard terbium gallium garnet (TGG) crystal, a performance gap that cannot be closed by substituting alternative terbium precursors [3]. The following evidence sections provide quantitative differentiation that informs scientifically grounded procurement decisions.

Terbium(III) Fluoride (TbF3) Comparative Performance Evidence for Scientific Procurement


Electroluminescent Brightness Superiority of TbF3 Over Eleven Other Rare-Earth and Transition-Metal Fluorides

In a systematic study of 12 fluoride dopants in ZnS LUMOCEN (luminescence from molecular centers) thin-film electroluminescent devices fabricated under identical vacuum coevaporation conditions, the ZnS/TbF3 device exhibited the highest brightness among all fluorides tested, readily achieving 50 foot-lamberts at 1.8 at.% Tb doping concentration, with a power efficiency of approximately 10⁻⁴ [1]. This head-to-head comparison established TbF3 as the brightest emitter in the fluoride series studied.

Electroluminescence Thin-Film Devices Rare-Earth Dopants

TbF3 Complex Center Yields Superior Electroluminescent Efficiency Relative to Tb³⁺ Ionic Doping

In alternating-current thin-film electroluminescent (ACTFEL) devices, the ZnS:TbF3 complex center demonstrates better electroluminescence efficiency than ZnS:Tb³⁺ devices prepared from alternative terbium sources [1]. This performance advantage correlates directly with a longer photoluminescence decay time for TbF3 (attributed to reduced coupling with the ZnS host matrix), which translates to higher electroluminescent output under operating conditions.

ACTFEL Devices Decay Time Electroluminescence Efficiency

Faraday Rotation Magneto-Optical Performance of TbF3 Single Crystals and Derived Materials

Single-crystal TbF3 exhibits strong Faraday rotation and a high Verdet constant that increases significantly as temperature decreases from 300 K to 90 K, with the spectral dependence V(χ) remaining linear across the investigated temperature range [1]. In high-power laser applications, potassium terbium fluoride (KTF) crystals—derived from TbF3 feedstock—demonstrate an order of magnitude smaller absorption than the widely used terbium gallium garnet (TGG) crystal [2]. Furthermore, lithium terbium fluoride (LTF) crystals grown from high-purity TbF3 and LiF achieve a Verdet constant approximately 98% of commercial TGG, combined with low absorption coefficients suitable for multi-kilowatt average-power Faraday isolators [3].

Magneto-Optics Faraday Rotation Verdet Constant

Ultrahigh-Purity TbF3 Specification for Critical Optical and Crystal Growth Applications

Multiple established rare-earth material suppliers and research institutions specify TbF3 at 99.99% purity (metals basis or REO basis) for critical applications [1]. This 4N purity grade is explicitly required for growth of high-optical-quality lithium terbium fluoride (LTF) crystals used in high-power laser magneto-optical devices, where trace impurities directly degrade optical uniformity, increase absorption losses, and compromise Verdet constant reproducibility [2].

Purity Specification Trace Metals Crystal Growth

Anhydrous Oxygen-Free TbF3 Preparation Route with Optimized Fluorination Parameters

Anhydrous oxygen-free TbF3 can be prepared via fluorination of Tb₄O₇ with ammonium bifluoride (NH₄HF₂), with the fluorination temperature range determined by thermogravimetric analysis and differential thermal analysis to be 350°C to 500°C [1]. The optimized parameters—including temperature, excess stoichiometric amount of NH₄HF₂, and fluorination time—yield a product indexed to the orthorhombic phase of TbF3 (space group Pnma, No. 62, JCPDS 37-1487) with oxygen content below detection limits.

Anhydrous Synthesis Fluorination Thermogravimetric Analysis

Terbium(III) Fluoride (TbF3) Application Scenarios Supported by Comparative Evidence


High-Brightness Thin-Film Electroluminescent Display Manufacturing

Based on direct head-to-head comparison of 12 fluoride dopants in ZnS LUMOCEN devices [1], TbF3 is the optimal choice for maximizing electroluminescent brightness and power efficiency. The ZnS/TbF3 device achieves 50 foot-lamberts at 1.8 at.% Tb with power efficiency of ~10⁻⁴, outperforming PrF3, NdF3, SmF3, EuF3, DyF3, HoF3, ErF3, TmF3, YbF3, CrF3, and MnF2 under identical fabrication conditions. For ACTFEL device fabrication, the TbF3 complex center further provides longer decay times and better efficiency than Tb³⁺ ionic doping from alternative terbium sources .

High-Power Faraday Isolator and Magneto-Optical Crystal Growth

For multi-kilowatt average-power laser systems, terbium fluoride-derived crystals grown from high-purity TbF3 feedstock offer critical performance advantages. Potassium terbium fluoride (KTF) exhibits absorption approximately one order of magnitude lower than industry-standard terbium gallium garnet (TGG) [1], while lithium terbium fluoride (LTF) achieves a Verdet constant at ~98% of TGG . Both crystal systems require 99.99% purity TbF3 starting material to maintain optical uniformity and low residual stress . Single-crystal TbF3 itself demonstrates increasing Verdet constant with decreasing temperature, with linear spectral dependence V(χ) maintained from 300 K to 90 K .

Anhydrous Terbium Metal Production and Oxygen-Sensitive Fluoride Glass Synthesis

For applications intolerant of oxide or oxyfluoride contamination, TbF3 produced via optimized NH₄HF₂ fluorination of Tb₄O₇ at 350-500°C [1] is the preferred procurement specification. This anhydrous oxygen-free material (orthorhombic phase, JCPDS 37-1487) is validated for calciothermic reduction to metallic terbium and for fluoride glass compositions where TbOF impurity phases degrade optical transmission. In contrast, TbF3 prepared via aqueous hydrofluoric acid precipitation carries inherent risk of oxyfluoride formation during vacuum dehydration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terbium(III) fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.